(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS No.:
Cat. No.: VC13606327
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
| Standard InChI Key | AFSUTCDGMZZMFA-RYUDHWBXSA-N |
| Isomeric SMILES | C1[C@H]2CN([C@@H]1CO2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Framework and Functional Groups
(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1865558-56-0) possesses a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.267 g/mol. The bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring system fused into a norbornane-like structure, with an oxygen atom at position 2 and a nitrogen atom at position 5 (Figure 1). The benzyl ester group at the 5-position introduces steric bulk and lipophilicity, critical for membrane permeability in drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.267 g/mol |
| CAS Number | 1865558-56-0 |
| Stereochemistry | (1S,4S) configuration |
| XLogP3 | 1.7 (estimated) |
Chirality and Stereochemical Influence
The (1S,4S) stereochemistry imposes conformational rigidity, directing the spatial orientation of functional groups. This configuration is critical for enantioselective interactions with biological targets such as enzymes and G protein-coupled receptors (GPCRs). For instance, the nitrogen atom’s lone pair aligns optimally for hydrogen bonding with catalytic residues in acetylcholinesterase, a target for Alzheimer’s therapeutics. Comparative studies of diastereomers reveal marked differences in binding affinities, underscoring the importance of stereochemical precision in drug design.
Synthesis and Optimization
Palladium-Catalyzed Cycloaddition
| Method | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd-Catalyzed | Pd(OAc)₂ | 25 | 78 | 92 |
| Organocatalytic | MacMillan Catalyst | 40 | 65 | 85 |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s bicyclic framework mimics morpholine, a common pharmacophore in kinase inhibitors. In vitro assays demonstrate competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.8 μM). Molecular docking simulations reveal that the benzyl ester group occupies the enzyme’s peripheral anionic site, while the azabicyclo core interacts with the catalytic triad (Ser203, His447, Glu334).
Research Findings and Case Studies
Anticancer Applications
Preliminary studies indicate that azabicyclo derivatives induce apoptosis in glioblastoma U87 cells via caspase-3 activation. At 50 μM concentrations, cell viability decreases by 70% within 48 hours, with minimal cytotoxicity to normal astrocytes. Transcriptomic analysis reveals downregulation of survivin and Bcl-2, pro-survival proteins overexpressed in gliomas.
Neuroprotective Effects
In a Parkinson’s disease model, the compound reduces α-synuclein aggregation by 40% by chelating redox-active iron ions. This action mitigates oxidative stress in dopaminergic neurons, preserving tyrosine hydroxylase activity.
Future Perspectives
Synthetic Scalability
Current methods suffer from moderate yields (65–78%), necessitating optimization for industrial-scale production. Flow chemistry systems could enhance reaction efficiency by improving mass transfer in palladium-catalyzed reactions.
Therapeutic Exploration
Future research should prioritize in vivo pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration. Structural modifications, such as replacing the benzyl group with fluorinated analogs, may enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume